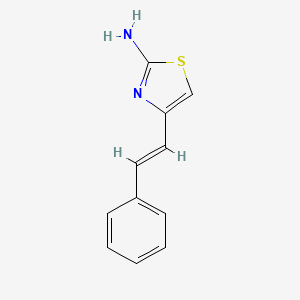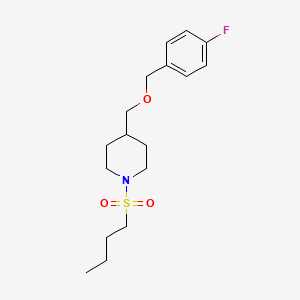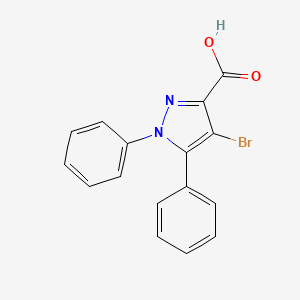![molecular formula C27H25N3O4S B2995493 N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide CAS No. 532970-33-5](/img/structure/B2995493.png)
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound known for its intriguing chemical properties and potential applications in various scientific fields. It consists of several functional groups, including amides, indoles, and benzodioxoles, contributing to its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide typically involves multiple steps:
Formation of the indole intermediate: : Starting from an appropriate precursor, an indole structure is synthesized, often involving cyclization reactions.
Thioether linkage: : The indole intermediate is reacted with a thiol compound to form the thioether linkage.
Benzo[d][1,3]dioxole attachment: : Introduction of the benzo[d][1,3]dioxole moiety, usually through electrophilic substitution.
Final coupling: : The final compound is synthesized by coupling the intermediate with 2-methylbenzamide under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a catalyst.
Industrial Production Methods
On an industrial scale, the synthesis might involve more streamlined processes for efficiency and yield optimization. These could include continuous flow reactions, automated synthesis platforms, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: : Reduction of the nitro groups or carbonyl functionalities can yield amines and alcohols, respectively.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at the benzodioxole ring and the indole nitrogen.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, H2O2
Reducing agents: : NaBH4, LiAlH4
Coupling reagents: : EDCI, DCC
Major Products
Oxindole derivatives: : Resulting from the oxidation of the indole ring.
Secondary amines: : Formed from reduction reactions.
Substituted benzo[d][1,3]dioxole compounds: : Produced through substitution reactions.
Scientific Research Applications
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has diverse applications across different fields:
Chemistry: : Used as a building block for complex molecule synthesis.
Biology: : Functions as a probe for studying biochemical pathways involving indole derivatives.
Medicine: : Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through several molecular mechanisms:
Binding to proteins: : It can interact with various proteins, affecting their function.
Modulation of enzymatic activity: : Acts as an inhibitor or activator of specific enzymes.
Pathway involvement: : Participates in signaling pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
**N-(2-(3-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide
**N-(2-(3-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-chlorobenzamide
Uniqueness
Compared to similar compounds, N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide stands out due to its specific substitution pattern and the unique combination of functional groups, which confer distinctive chemical reactivity and biological activity.
In conclusion: , this compound's intriguing chemical properties and diverse applications make it a significant subject of study in various scientific disciplines. Its detailed synthesis routes, reactive nature, and potential therapeutic uses highlight its importance in research and industry.
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S/c1-18-6-2-3-7-20(18)27(32)28-12-13-30-15-25(21-8-4-5-9-22(21)30)35-16-26(31)29-19-10-11-23-24(14-19)34-17-33-23/h2-11,14-15H,12-13,16-17H2,1H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLAMQIWLGCOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2995412.png)
![Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2995413.png)
![(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2995417.png)
![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2995418.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide](/img/structure/B2995420.png)

![6'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2995423.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2995424.png)

![4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2995426.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2995428.png)

![2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2995430.png)
![{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid](/img/structure/B2995432.png)
